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Compound of Interest

Compound Name: M-525

Cat. No.: B608794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of M-525, a

first-in-class, highly potent, and irreversible covalent inhibitor of the menin-Mixed Lineage

Leukemia (MLL) protein-protein interaction, for the treatment of leukemia in preclinical

xenograft models. M-525 demonstrates significant anti-leukemia activity by disrupting the

critical interaction between menin and MLL fusion proteins, which are key drivers in specific

subtypes of acute leukemia, including MLL-rearranged (MLL-r) leukemia.[1][2][3]

Mechanism of Action
M-525 targets the protein-protein interaction between menin and the N-terminus of MLL1,

which is retained in MLL fusion proteins.[4] This interaction is essential for the recruitment of

the MLL fusion protein complex to target genes, such as HOX and MEIS1, leading to their

aberrant expression and driving leukemogenesis.[3][4] By covalently binding to cysteine 329 on

menin, M-525 irreversibly blocks this interaction, resulting in the downregulation of MLL-fusion

target genes, induction of apoptosis, and cellular differentiation in MLL-rearranged leukemia

cells.[4]

In Vitro Efficacy
M-525 exhibits potent and selective activity against leukemia cell lines harboring MLL fusions. It

achieves low nanomolar potencies in cell growth inhibition and effectively suppresses the

expression of MLL-regulated genes.[1][2]
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Cell Line MLL Fusion IC50 (nM) Reference

MV4;11 MLL-AF4 3 [1][2]

MOLM-13 MLL-AF9

Not explicitly stated

for M-525, but potent

suppression of MEIS1

and HOX genes

observed.

[2][3]

HL-60 Non-MLL rearranged 2000 [2]

Table 1: In Vitro Potency of M-525 in Leukemia Cell Lines. This table summarizes the half-

maximal inhibitory concentration (IC50) of M-525 in various leukemia cell lines, highlighting its

selectivity for cells with MLL rearrangements.

In Vivo Administration Protocols for Leukemia
Xenograft Models
While specific in vivo administration details for M-525 are not extensively published, protocols

for closely related and structurally similar menin-MLL inhibitors, such as MI-503 and M-808 (a

derivative of M-525), provide a strong basis for experimental design. These compounds have

demonstrated efficacy in mouse models of MLL leukemia.[4][5] The following protocols are

adapted from these studies and are recommended for the in vivo evaluation of M-525.

Protocol 1: Oral Gavage Administration (Based on MI-
503)
This protocol is suitable for assessing the efficacy of orally bioavailable M-525 formulations.

1. Animal Model:

Immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice) are commonly used for

establishing leukemia xenografts.[5][6]

2. Cell Line and Xenograft Establishment:
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Use human MLL-rearranged leukemia cell lines such as MV4;11 or MOLM-13.

Inject 1 x 107 cells subcutaneously into the flank of each mouse.[5]

Alternatively, for a systemic leukemia model, inject cells intravenously via the tail vein.[6]

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before initiating

treatment.

3. M-525 Formulation:

A common formulation for oral administration of similar small molecules involves suspension

in a vehicle such as 0.5% methylcellulose in sterile water. The exact formulation should be

optimized for M-525's solubility and stability.

4. Administration Route and Dosage:

Administer M-525 via oral gavage.

Based on effective doses of similar compounds, a starting dose range of 50-100 mg/kg,

administered once or twice daily, is recommended.[5] Dose-response studies should be

conducted to determine the optimal dose.

5. Treatment Schedule:

Treat animals for a defined period, for example, 10-21 consecutive days.[5]

6. Efficacy Assessment:

Monitor tumor volume regularly (e.g., every 2-3 days) using calipers for subcutaneous

models.

For systemic models, monitor disease progression through bioluminescence imaging (if

using luciferase-expressing cells) or by analyzing peripheral blood for the presence of

human leukemic cells (hCD45+).

Monitor animal body weight and overall health as indicators of toxicity.
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At the end of the study, collect tumors and tissues for further analysis (e.g.,

pharmacodynamics, histology).

A primary endpoint is often overall survival.

Protocol 2: Intraperitoneal (i.p.) or Intravenous (i.v.)
Injection
This protocol is an alternative if oral bioavailability of the M-525 formulation is a concern or to

achieve more direct systemic exposure. The derivative M-808 was administered intravenously.

[4]

1. Animal Model and Xenograft Establishment:

Follow the same procedures as in Protocol 1.

2. M-525 Formulation:

For i.p. or i.v. injection, M-525 should be dissolved in a sterile, biocompatible vehicle. A

common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile

water. The formulation must be optimized for M-525.

3. Administration Route and Dosage:

Administer M-525 via intraperitoneal or intravenous injection.

A starting dose range of 25-75 mg/kg, administered once daily, can be explored.

4. Treatment Schedule and Efficacy Assessment:

Follow the same procedures as in Protocol 1.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: M-525 Inhibition of the Menin-MLL Signaling Pathway.
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Caption: Experimental Workflow for M-525 in Leukemia Xenografts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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